![molecular formula C17H16N4O3 B5169483 N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
Heterocyclic compounds containing isoxazolo[5,4-b]pyridine frameworks are of significant interest in medicinal chemistry due to their diverse biological activities. The chemical compound belongs to this class and potentially exhibits noteworthy properties that merit detailed exploration in synthesis, molecular structure analysis, and chemical properties.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multistep reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of related compounds has been achieved through reactions involving substituted benzaldehydes or heteroaldehydes, leading to Schiff bases with potential antibacterial and anti-inflammatory properties (Visampalli & Vedula, 2023).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are commonly employed to determine the molecular structure of synthesized compounds. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups. For instance, the structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated, contributing to the understanding of their molecular framework and its implications on biological activity (Abdel‐Aziz et al., 2009).
Chemical Reactions and Properties
Isoxazolo[5,4-b]pyridine derivatives undergo various chemical reactions, including cyclocondensation and N-N bond formation, which are pivotal for their biological activity. For example, cyclocondensation reactions involving hydroxylamine or hydrazine have been utilized to synthesize isoxazolotriazolopyrimidines, demonstrating the versatility of these compounds in chemical synthesis (Desenko et al., 1998).
properties
IUPAC Name |
N-(4-acetamidophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-9-8-14(15-10(2)21-24-17(15)18-9)16(23)20-13-6-4-12(5-7-13)19-11(3)22/h4-8H,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHQGBILDMMUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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